2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
This compound is a mouthful, but its structure is intriguing! Let’s break it down:
Chemical Formula: CHONS
IUPAC Name: 2-{[5-(5-chlorobenzo[b]furan-2-yl)-4-(prop-2-en-1-yl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide
This compound combines elements from benzofuran, triazole, and thiazole families. It’s like a molecular jigsaw puzzle!
Preparation Methods
Synthetic Routes::
Benzofuran Synthesis: Start with 5-chlorobenzo[b]furan, react it with propargylamine, and then cyclize using triazole reagents.
Thiazole Synthesis: Combine 4-methylthiazole with thionyl chloride, followed by reaction with propargylamine.
Final Assembly: Couple the benzofuran and thiazole intermediates via a sulfur bridge.
- Solvents: Dichloromethane, DMF, or acetonitrile
- Catalysts: Lewis acids (e.g., AlCl3)
- Temperatures: Room temperature to reflux
Industrial Production::
Chemical Reactions Analysis
Oxidation: The sulfur atom can undergo oxidation to form a sulfoxide or sulfone.
Reduction: Reduction of the triazole ring or the benzofuran moiety.
Substitution: Halogenation or alkylation at various positions.
Common Reagents: NBS, NaBH, Pd/C, and more.
Major Products: Diverse derivatives with altered functional groups.
Scientific Research Applications
Medicine: Investigated as an antifungal or anticancer agent due to its unique structure.
Chemical Biology: Used as a probe to study cellular processes.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors due to its diverse functional groups.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Explore related benzofuran-triazole hybrids
Properties
Molecular Formula |
C20H18ClN5O2S2 |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
2-[[5-(5-chloro-1-benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H18ClN5O2S2/c1-4-7-26-17(16-9-13-8-14(21)5-6-15(13)28-16)24-25-20(26)30-12(3)18(27)23-19-22-11(2)10-29-19/h4-6,8-10,12H,1,7H2,2-3H3,(H,22,23,27) |
InChI Key |
DHIZLRCNRIBICB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)SC2=NN=C(N2CC=C)C3=CC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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